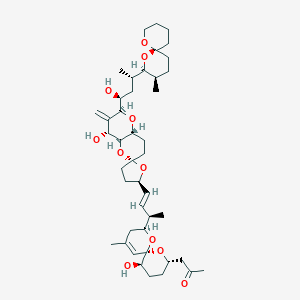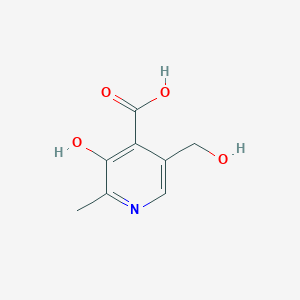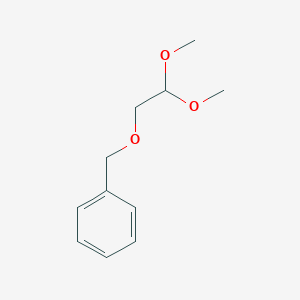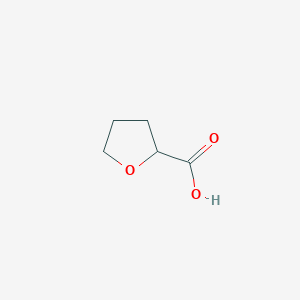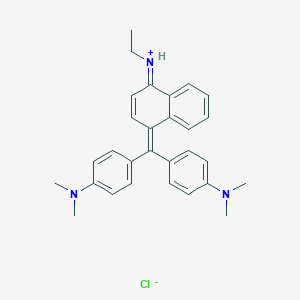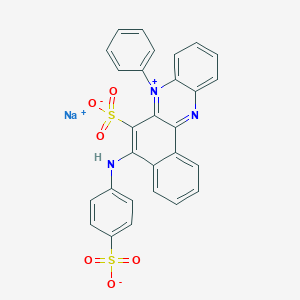
Azocarmine G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocarmine G is a water-soluble dye that has been used for over a century in scientific research. It is a popular dye for staining and identifying various components in cells and tissues. It is used in histology, immunohistochemistry, and other biological studies. This compound is a synthetic dye that is composed of three components: azoic acid, carminic acid, and an aqueous solution. It is an orange-red dye that is highly stable and has a low toxicity.
Applications De Recherche Scientifique
Dépollution environnementale
L'azocarmine G est utilisé dans les études de dépollution environnementale. Par exemple, il a été utilisé pour tester le comportement d'adsorption d'hydroxydes doubles lamellaires en forme de fleur (MgAl-LDH et MgFe-LDH) synthétisés pour la dépollution environnementale . Les matériaux ont été testés pour l'élimination par adsorption du colorant this compound d'un milieu aqueux .
Élimination des colorants
L'this compound est utilisé dans des études liées à l'élimination des colorants. Les paramètres expérimentaux, y compris le pH, la concentration initiale, la dose d'adsorbant et le temps, ont été optimisés pour obtenir une capacité d'adsorption maximale de 105,9 mg·g−1 et 101,6 mg·g−1 pour MgAl-LDH et MgFe-LDH, respectivement .
Études cinétiques, d'isothermes et thermodynamiques
L'this compound est utilisé dans des études cinétiques, d'isothermes et thermodynamiques. L'étude cinétique a révélé que le pseudo-deuxième ordre correspondait bien au processus d'adsorption, et les isothermes étaient conformes au modèle de Langmuir .
Industrie alimentaire et des boissons
L'this compound est un colorant synthétique, couramment utilisé dans les aliments et les boissons pour restaurer leur apparence originale, dans les situations où la couleur est affectée par le traitement, le stockage, l'emballage et la distribution .
Dosage des protéines
L'this compound est utile pour le dosage des protéines en milieu acide. Cela est indiqué par la formation d'un complexe rouge violacé .
Colorant standard pour la microscopie
L'this compound est un colorant standard pour la microscopie .
Dégradation photocatalytique
L'this compound est utilisé dans des études liées à la dégradation photocatalytique. Après irradiation par la lumière visible pendant 330 min avec un composite polymère de polyaniline/BiYTi2O7 comme photocatalyseur, on a observé une élimination et une minéralisation complètes de l'this compound .
Étalon de référence en HPLC-DAD
L'this compound peut être utilisé comme étalon de référence pour la détermination de l'analyte dans les aliments et les boissons en utilisant la chromatographie liquide haute performance couplée à un détecteur à barrette de diodes (HPLC-DAD) .
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Azocarmine G plays a significant role in biochemical reactions, particularly in protein determination. It forms a purple-red complex when used in an acidic medium, indicating the presence of proteins
Cellular Effects
The cellular effects of this compound are primarily observed in its use as a staining agent in microscopy It is used to stain various types of cells and cellular processes, providing valuable insights into cell function
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with proteins in an acidic medium, leading to the formation of a purple-red complex This suggests that this compound may bind to proteins and potentially influence their function
Temporal Effects in Laboratory Settings
This compound is known for its stability, making it a reliable dye in various laboratory settings
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Azocarmine G can be achieved through the diazotization of 4-aminoazobenzene followed by coupling with 1-naphthol.", "Starting Materials": [ "4-aminoazobenzene", "Sodium nitrite", "Hydrochloric acid", "1-naphthol", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 4-aminoazobenzene in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution and stir for 10-15 minutes to form a diazonium salt.", "Dissolve 1-naphthol in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution slowly with stirring to form Azocarmine G.", "Filter the precipitated Azocarmine G and wash it with cold water and ethanol.", "Dry the product at room temperature." ] } | |
Numéro CAS |
25641-18-3 |
Formule moléculaire |
C28H19N3NaO6S2+ |
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
sodium;4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1 |
Clé InChI |
LUERODMRBLNCFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]2=C3C(=C(C4=CC=CC=C4C3=NC5=CC=CC=C52)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)O)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
25641-18-3 |
Pictogrammes |
Irritant |
Synonymes |
azocarmin G azocarmine G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azocarmine G interact with DNA?
A1: this compound, in the presence of cetyltrimethylammonium bromide (CTAB), forms a ternary complex with DNA, leading to enhanced resonance light scattering (RLS) signal. This enhancement is attributed to the increased size of the AG-CTAB-DNA complex. [] The interaction enables sensitive detection of DNA. [, ]
Q2: Does this compound exhibit specific binding to any cellular components?
A2: Research suggests that this compound demonstrates a strong affinity for basic proteins. For instance, it intensely stains prolactin cells in the pituitary gland of Medaka fish, particularly those actively producing secretory granules. [] This affinity is further corroborated by its staining of mast cell granules, attributed to the binding of its anionic groups to the unoccupied basic groups within the granules. []
Q3: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its chemical classification as an "amphoteric acid dye" or "acidic dye." [] This classification provides insights into its structure, suggesting the presence of both acidic and basic functional groups, contributing to its ability to interact with diverse molecules.
Q4: Is there spectroscopic data available for this compound?
A5: Although specific spectroscopic data is not provided in the research papers, they highlight its application in spectrophotometric analysis. For instance, the formation of a purple-red complex between this compound and proteins is detectable at a maximum absorption wavelength of 570 nm. [] This spectral characteristic enables its use in protein quantification assays. [, ] Furthermore, its application in resonance light scattering (RLS) techniques implies specific excitation and emission wavelengths that are key to its analytical utility. []
Q5: Are there specific details available regarding the material compatibility, stability, catalytic properties, and computational chemistry aspects of this compound from the provided research?
A5: The provided research primarily focuses on the analytical and biological staining applications of this compound. Consequently, specific details regarding its material compatibility, stability under various conditions, catalytic properties, if any, and computational chemistry modeling are not explicitly discussed in these papers.
Q6: Can you provide insights into the structure-activity relationship (SAR), stability and formulation, SHE regulations, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound based on the provided research?
A6: The research predominantly emphasizes the application of this compound as a staining agent and analytical reagent, without delving into its potential therapeutic use. As a result, information pertaining to its SAR, stability and formulation for drug delivery, SHE regulations, and PK/PD properties is not within the scope of these research papers.
Q7: Is there any information available on the in vitro and in vivo efficacy, resistance and cross-resistance, toxicology and safety, drug delivery and targeting, and biomarkers and diagnostics aspects of this compound based on the provided research?
A7: The research primarily explores this compound's utility as an analytical tool and a staining agent for biological specimens. Consequently, information regarding its potential therapeutic effects, safety profiles, and related aspects like resistance, drug delivery, and biomarker development is not elaborated upon in these studies.
Q8: How is this compound used in analytical chemistry?
A9: this compound serves as a reagent in spectrophotometric methods for analyzing various compounds. It forms detectable complexes with molecules like proteins [, ], DNA [, ], and specific drugs, allowing for their quantification. [, ] For instance, the interaction between this compound and proteins leads to a color change, measurable at a specific wavelength, enabling protein quantification. [] Similarly, in the presence of CTAB, it forms a complex with DNA, enhancing the RLS signal for sensitive DNA detection. [, ]
Q9: What analytical techniques utilize this compound?
A10: Research highlights the use of this compound in spectrophotometry [, , , ] and resonance light scattering (RLS) techniques. [, ] Spectrophotometry exploits its ability to form colored complexes with target molecules, while RLS utilizes the enhancement of scattering signals upon complex formation for sensitive detection. These techniques are valuable for quantifying substances like proteins and DNA.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)

